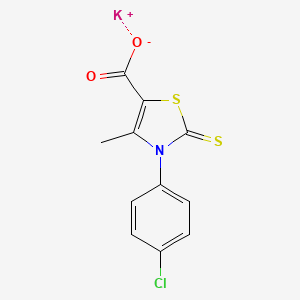
N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine, also known as EFMT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. EFMT is a triazine derivative that exhibits a broad range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival and proliferation of cancer cells, viruses, and bacteria. N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been found to inhibit the replication of herpes simplex virus by targeting the viral DNA polymerase.
Biochemical and Physiological Effects
N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Additionally, N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been found to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is its broad range of biological activities, which make it a versatile compound for scientific research. N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine. One potential avenue of research is the development of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine in more detail, which may lead to the discovery of new targets for cancer therapy. Additionally, the potential applications of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine in the treatment of viral and bacterial infections warrant further investigation. Overall, N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine is a promising compound with a wide range of potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine involves the reaction of 4-ethylbenzylamine with 2-fluorobenzaldehyde and methylisothiocyanate in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine in high yield and purity.
Scientific Research Applications
N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethylbenzyl)-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Gram-positive bacteria.
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4/c1-3-14-8-10-15(11-9-14)13-24(2)19-22-18(12-21-23-19)16-6-4-5-7-17(16)20/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMGYAXVJGVNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C2=NC(=CN=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethylphenyl)methyl]-5-(2-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)

![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)





![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)
